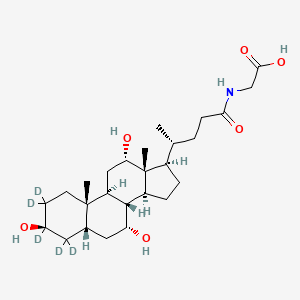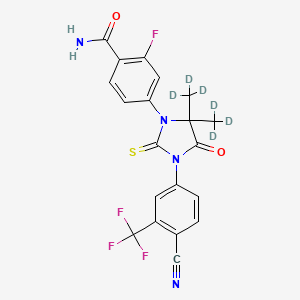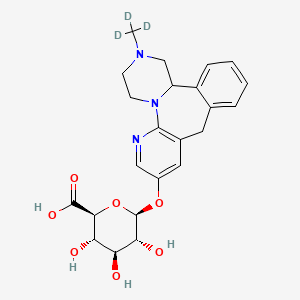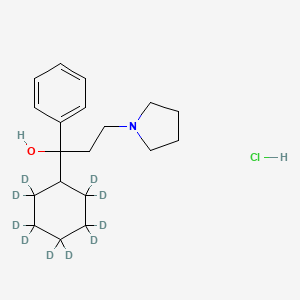
Procyclidine-d11 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Procyclidine-d11 (hydrochloride) is a deuterated form of procyclidine hydrochloride, an anticholinergic drug primarily used to treat drug-induced parkinsonism, akathisia, and acute dystonia. It is also used in the management of Parkinson’s disease and idiopathic or secondary dystonia . The deuterated version, Procyclidine-d11, is often utilized in scientific research for its enhanced stability and distinct isotopic labeling, which aids in various analytical and pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Procyclidine-d11 (hydrochloride) follows a similar pathway to that of procyclidine hydrochloride. The process begins with the preparation of 3-(1-pyrrolidino)propiophenone, which is then reacted with phenylmagnesium bromide. The resulting carbinol undergoes catalytic hydrogenation, which can be controlled to reduce only one aromatic ring . The deuterated form involves the incorporation of deuterium atoms at specific positions, typically achieved through the use of deuterated reagents and solvents during the synthesis .
Industrial Production Methods
Industrial production of Procyclidine-d11 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired deuterated compound .
Análisis De Reacciones Químicas
Types of Reactions
Procyclidine-d11 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Procyclidine-d11 (hydrochloride) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Procyclidine-d11 (hydrochloride) is similar to that of procyclidine. It acts as a muscarinic antagonist, blocking central cholinergic receptors (M1, M2, and M4) and balancing cholinergic and dopaminergic activity in the basal ganglia . This action helps alleviate symptoms of Parkinson’s disease and extrapyramidal dysfunction caused by antipsychotic agents .
Comparación Con Compuestos Similares
Similar Compounds
- Benzatropine
- Biperiden
- Cycrimine
Comparison
Procyclidine-d11 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in analytical and pharmacokinetic studies compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C19H30ClNO |
|---|---|
Peso molecular |
334.0 g/mol |
Nombre IUPAC |
1-(2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl)-1-phenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H29NO.ClH/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H/i2D2,5D2,6D2,11D2,12D2; |
Clave InChI |
ZFSPFXJSEHCTTR-YSVDEZPHSA-N |
SMILES isomérico |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])C(CCN2CCCC2)(C3=CC=CC=C3)O)[2H].Cl |
SMILES canónico |
C1CCC(CC1)C(CCN2CCCC2)(C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


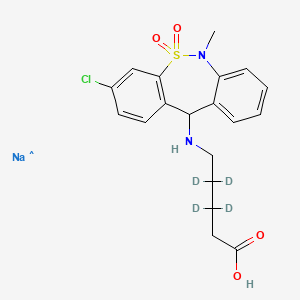
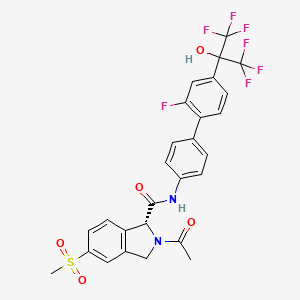

![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
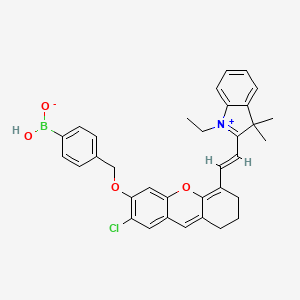
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)
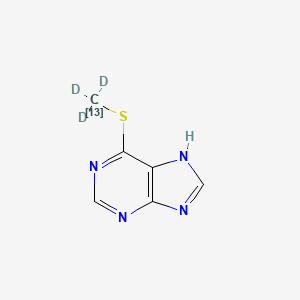
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)

